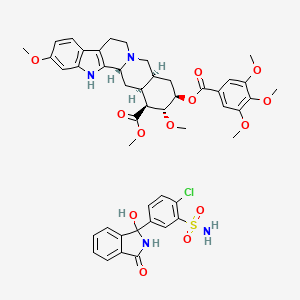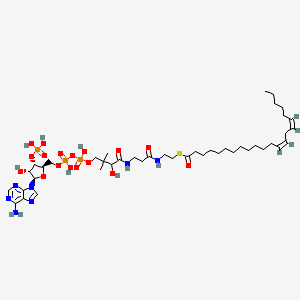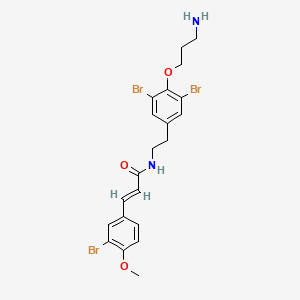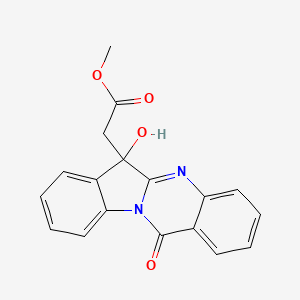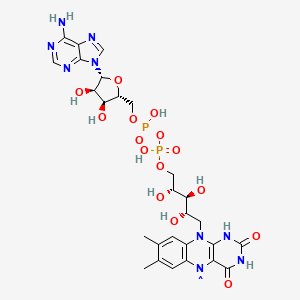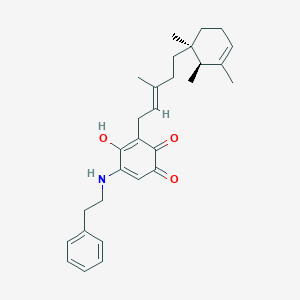
Citrantifidiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citrantifidiol is a natural product found in Trichoderma citrinoviride with data available.
Wissenschaftliche Forschungsanwendungen
Antifeedant Activity in Agriculture
Citrantifidiol, alongside citrantifidiene, was identified as a metabolite produced by the fungus Trichoderma citrinoviride. These compounds have demonstrated potential antifeedant activity, particularly effective against the aphid pest Schizaphis graminum. This discovery has implications for agricultural pest management, offering a potential natural alternative to synthetic pesticides (Evidente et al., 2008).
Contribution to Fundamental Biology
While not directly related to citrantifidiol, it's essential to understand the broader context of biological research. Studies like those on the protozoan Tetrahymena illuminate the importance of model organisms in biological studies, contributing to our understanding of fundamental biology and supporting research in related areas (Mar et al., 2019).
Educational Applications in Biology
Research on educational methods, such as the Cooperative Integrated Reading and Composition (CIRSA) model, highlights the importance of effective learning designs in biology education. Such studies, while not directly linked to citrantifidiol, underscore the significance of education in disseminating scientific knowledge, including findings related to specific compounds (Djamahar et al., 2018).
Eigenschaften
Produktname |
Citrantifidiol |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
(1R,2R,3S,4R)-1,2,3-trimethyl-4-(4-methylpent-3-enyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C15H28O2/c1-11(2)7-6-8-13-9-10-14(4,16)12(3)15(13,5)17/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
FNTWVIBKYQRXAE-KBUPBQIOSA-N |
Isomerische SMILES |
C[C@@H]1[C@](CC[C@H]([C@]1(C)O)CCC=C(C)C)(C)O |
Kanonische SMILES |
CC1C(CCC(C1(C)O)CCC=C(C)C)(C)O |
Synonyme |
citrantifidiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



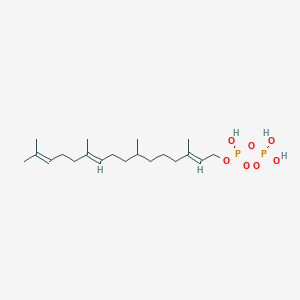
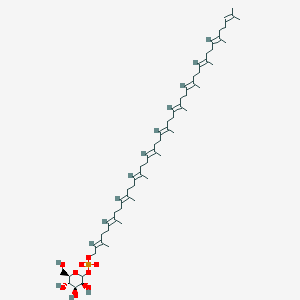
![2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)
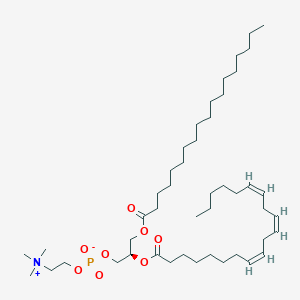
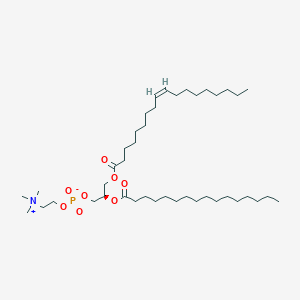
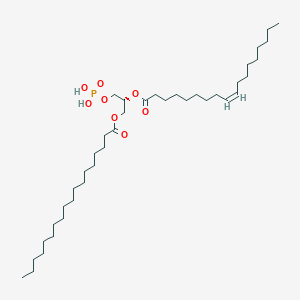
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
